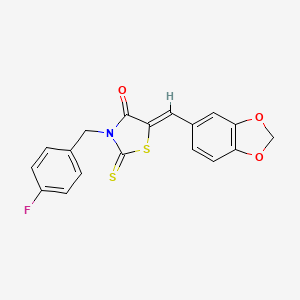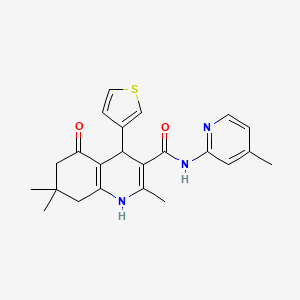
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide, also known as PP-1, is a potent and selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in various cellular functions, including cell proliferation, differentiation, migration, and survival. PP-1 has been widely used in scientific research to investigate the role of Src family kinases in different biological processes.
Mécanisme D'action
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide is a potent and selective inhibitor of Src family kinases. Src family kinases are non-receptor tyrosine kinases that play a crucial role in various cellular functions, including cell proliferation, differentiation, migration, and survival. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide binds to the ATP-binding site of Src family kinases and inhibits their activity, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide inhibits the activity of Src family kinases, which play a crucial role in various cellular functions, including cell proliferation, differentiation, migration, and survival. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. One of the advantages of N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide is its potency and selectivity for Src family kinases. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been shown to be a highly effective inhibitor of Src family kinases, with minimal off-target effects. Another advantage of N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide is its ability to be used in both in vitro and in vivo experiments. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been used in a wide range of experimental systems, including cell culture, animal models, and clinical studies. However, one of the limitations of N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide is its potential toxicity. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental systems.
Orientations Futures
There are several future directions for the use of N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide in scientific research. One direction is the investigation of the role of Src family kinases in different biological processes. Src family kinases have been implicated in various cellular functions, including cell proliferation, differentiation, migration, and survival. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide can be used to investigate the specific role of Src family kinases in these processes. Another direction is the development of new and more potent Src family kinase inhibitors. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been shown to be a highly effective inhibitor of Src family kinases, but there is still room for improvement in terms of potency and selectivity. Finally, N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide can be used in combination with other drugs to enhance its efficacy and reduce toxicity. Combination therapies have shown promise in the treatment of various diseases, including cancer and inflammation.
Méthodes De Synthèse
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide can be synthesized using a multistep synthetic route. The first step involves the reaction between 2-bromopyridine and 3-phenoxyaniline in the presence of potassium carbonate to form 6-phenoxy-3-pyridinylamine. The second step involves the reaction between 6-phenoxy-3-pyridinylamine and 2-pyridinecarboxylic acid in the presence of carbonyldiimidazole to form N-(6-phenoxy-3-pyridinyl)-2-pyridinecarboxamide. The final step involves the reaction between N-(6-phenoxy-3-pyridinyl)-2-pyridinecarboxamide and 4-piperidinecarboxylic acid in the presence of dicyclohexylcarbodiimide to form N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been widely used in scientific research to investigate the role of Src family kinases in different biological processes. Src family kinases are involved in various cellular functions, including cell proliferation, differentiation, migration, and survival. N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide has been used to study the role of Src family kinases in cancer, inflammation, and neuronal signaling.
Propriétés
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(17-11-14-27(15-12-17)23(29)20-8-4-5-13-24-20)26-18-9-10-21(25-16-18)30-19-6-2-1-3-7-19/h1-10,13,16-17H,11-12,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPJPKRXCXBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridine-2-carbonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5202404.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5202428.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)


![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)